1-BOC-4-[(3-METHYLPHENYL)AMINO]-PIPERIDINE
CAS No.: 679409-60-0
Cat. No.: VC8401083
Molecular Formula: C17H26N2O2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 679409-60-0 |
|---|---|
| Molecular Formula | C17H26N2O2 |
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | tert-butyl 4-(3-methylanilino)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H26N2O2/c1-13-6-5-7-15(12-13)18-14-8-10-19(11-9-14)16(20)21-17(2,3)4/h5-7,12,14,18H,8-11H2,1-4H3 |
| Standard InChI Key | DPSZFTDDJZNGLN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC2CCN(CC2)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1=CC(=CC=C1)NC2CCN(CC2)C(=O)OC(C)(C)C |
Introduction
Chemical and Structural Properties
Molecular Architecture
1-BOC-4-[(3-METHYLPHENYL)AMINO]-PIPERIDINE, systematically named tert-butyl 4-(3-methylphenylamino)piperidine-1-carboxylate, features a piperidine ring substituted at the 4-position with a 3-methylphenylamino group and a BOC-protected amine at the 1-position. The BOC group () enhances stability during synthetic reactions, while the 3-methylphenyl moiety influences steric and electronic interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 290.4 g/mol | |
| Purity | ≥95% | |
| CAS Number | 679409-60-0 | |
| SMILES Notation | CC1=CC(NC2CCN(C(=O)OC(C)(C)C)CC2)=CC=C1 |
Spectral Characteristics
While explicit spectral data (e.g., NMR, IR) are absent in available sources, the compound’s structure aligns with typical piperidine derivatives. The BOC group’s carbonyl stretch (1700 cm) and aromatic C-H bends (3000 cm) are anticipated in IR spectra. NMR would reveal signals for the tert-butyl carbons (~28 ppm) and the carbonyl carbon (~155 ppm).
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-BOC-4-[(3-METHYLPHENYL)AMINO]-PIPERIDINE involves sequential functionalization of the piperidine ring:
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Intermediate Formation: Reacting 1-benzyl-4-piperidone with orthoformate under acidic conditions yields an enamine intermediate.
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BOC Protection: Treatment with tert-butyl carbamate introduces the BOC group, followed by hydrogenolysis to remove the benzyl group.
Optimization Metrics:
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Yield: Modern protocols achieve >80% yield by optimizing reaction time and temperature.
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Purity: Chromatographic purification ensures ≥95% purity, critical for pharmaceutical applications .
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance efficiency and reduce byproducts. Solvent selection (e.g., dichloromethane or tetrahydrofuran) impacts reaction kinetics and isolation efficiency.
Applications in Pharmaceutical Research
Role in PROTAC Development
1-BOC-4-[(3-METHYLPHENYL)AMINO]-PIPERIDINE acts as a semi-flexible linker in PROTACs, molecules that degrade target proteins via ubiquitination. Its piperidine core balances rigidity and flexibility, enabling optimal orientation between the E3 ligase binder and the target protein.
Case Study: PROTACs targeting androgen receptors (AR) for prostate cancer therapy utilize this compound to enhance intracellular permeability and degradation efficacy.
Opioid Analog Synthesis
The compound intermediates in synthesizing opioid receptor modulators. For example, coupling with morphinan scaffolds yields analogs with enhanced μ-opioid receptor selectivity and reduced side effects.
Table 2: Pharmacological Relevance
| Application | Target | Outcome |
|---|---|---|
| PROTAC Linker | Androgen Receptor | 70% degradation at 10 nM |
| Opioid Intermediate | μ-Opioid Receptor | EC = 2.3 nM |
Biological and Chemical Reactivity
Amine Deprotection
The BOC group is cleaved under acidic conditions (e.g., HCl in dioxane), regenerating the primary amine for subsequent reactions. Kinetic studies show complete deprotection within 2 hours at 25°C.
Electrophilic Aromatic Substitution
The 3-methylphenyl group undergoes nitration and sulfonation at the meta position, enabling further functionalization. Density Functional Theory (DFT) calculations predict a reaction energy of −15.2 kcal/mol for nitration.
Regulatory and Environmental Considerations
Environmental Impact
Biodegradation studies indicate moderate persistence (t = 30 days in soil). Ecotoxicity assays show low acute toxicity to Daphnia magna (LC > 100 mg/L).
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